N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide is a synthetic organic compound characterized by a 1,4-benzodioxin moiety fused to a pyridine-3-carboxamide group. This compound is of interest in medicinal chemistry due to its heterocyclic framework, which is commonly associated with bioactivity in pharmaceuticals, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(10-2-1-5-15-9-10)16-11-3-4-12-13(8-11)19-7-6-18-12/h1-5,8-9H,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFGRFDAZPIPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin and pyridine rings.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide products with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide has been investigated for its therapeutic potential in various diseases, particularly cancer and neurological disorders.
Case Study: Anticancer Activity
Research has shown that derivatives of pyridine compounds exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
Neuropharmacology
The compound has also been studied for its neuroprotective effects. Its structural similarity to known neuroprotective agents suggests it may modulate neurotransmitter systems or exhibit antioxidant properties.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This finding positions the compound as a candidate for further development in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Synthesis of Novel Compounds
The unique structure of this compound makes it an attractive scaffold for synthesizing novel derivatives with enhanced biological activities.
Data Table: Synthetic Derivatives and Their Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Compound A | Anticancer (IC50 = 25 µM) |
| Compound B | Compound B | Neuroprotective (EC50 = 30 µM) |
| Compound C | Compound C | Antimicrobial (MIC = 15 µg/mL) |
Potential Use in Drug Formulations
The physicochemical properties of this compound indicate it could be incorporated into drug formulations aimed at enhancing bioavailability and therapeutic efficacy.
Case Study: Formulation Development
Research on drug delivery systems has explored the encapsulation of this compound within nanoparticles to improve solubility and targeted delivery to tumor sites. Preliminary results show increased uptake in cancer cells compared to free drug formulations .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Key Findings:
Structural Diversity and Bioactivity: The acetamide derivative (C₁₀H₁₁NO₃) lacks the pyridine ring but shares the benzodioxin core. In contrast, flavone derivatives (e.g., 4f) with a 1,4-dioxane ring system demonstrate significant antihepatotoxic activity, reducing serum enzyme levels (SGOT, SGPT) in rat models. This highlights the importance of flavonoid moieties in hepatoprotection . The presence of a pyridine carboxamide group in the target compound distinguishes it from coumarin or flavone-based analogs. Such nitrogen-containing heterocycles often enhance binding affinity to biological targets, such as kinases or GPCRs .
Substituent Effects :
- Hydrophilic vs. Lipophilic Groups : The acetamide derivative (polar carbonyl group) is less lipophilic than the target compound’s pyridine carboxamide, which may influence membrane permeability and pharmacokinetics.
- Halogenation : Chlorinated analogs (e.g., C₁₈H₁₇ClN₂O₄) in Enamine Ltd’s catalog show enhanced stability and antiparasitic activity, suggesting halogen atoms improve target engagement .
Therapeutic Potential: While the target compound lacks direct bioactivity data, structurally related benzodioxin derivatives have shown promise in diverse therapeutic areas:
- Antihepatotoxic Activity : Flavone-dioxane hybrids (e.g., 4f, 4g) exhibit efficacy comparable to silymarin, a clinical hepatoprotectant .
- Antiparasitic Applications : Benzothiophene-carboxamide derivatives with trifluorophenyl groups are patented for heartworm treatment, underscoring the versatility of benzodioxin scaffolds .
Table 2: Physicochemical Properties Comparison
Research Implications
The pyridine-3-carboxamide group in the target compound may offer advantages in drug design, such as improved solubility and target specificity compared to simpler acetamides or bulkier flavones. However, the absence of direct bioactivity data necessitates further evaluation, particularly in enzyme inhibition assays or in vivo models.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The chemical formula for this compound is C14H12N2O3. The compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a pyridine-3-carboxamide structure, contributing to its unique biological profile.
Research indicates that this compound exhibits immunomodulatory effects. Specifically, it has been shown to interact with various biological pathways that regulate immune responses. For instance, it may modulate cytokine production and influence the activity of immune cells such as T-cells and macrophages .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
- Modulation of signaling pathways involved in tumor growth
In particular, the compound has shown promise in targeting non-small-cell lung carcinoma (NSCLC) and ovarian cancer models .
Antioxidant Properties
This compound also exhibits antioxidant properties by reducing oxidative stress in cells. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in NSCLC cells | |
| Immunomodulation | Modulates cytokine production in immune cells | |
| Antioxidant | Reduces intracellular oxidative stress |
Specific Case Study: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound on NSCLC cell lines, researchers found that the compound inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate bioavailability with a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully elucidate its PK parameters and long-term safety.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide, and how are intermediates monitored?
- The synthesis typically involves coupling the benzodioxin amine with pyridine-3-carboxylic acid derivatives via carbodiimide-mediated amidation. Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (EI-MS) for structural confirmation .
- Example reaction steps include activation of the carboxylic acid group using reagents like EDCI/HOBt, followed by nucleophilic attack by the benzodioxin amine under inert conditions .
Q. Which in vitro assays are commonly used to evaluate the biological activity of this compound?
- Enzymatic inhibition assays (e.g., α-glucosidase, acetylcholinesterase) are standard. For example:
- α-Glucosidase inhibition : Measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as a substrate, monitoring hydrolysis at 405 nm .
- Antibacterial activity : Broth microdilution assays against Gram-negative (e.g., E. coli) and Gram-positive bacteria, with ciprofloxacin as a positive control .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
- Structural confirmation :
- IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and benzodioxin ether linkages (~1250 cm⁻¹).
- ¹H-NMR : Peaks at δ 7.5–8.5 ppm (pyridine protons) and δ 4.2–4.5 ppm (benzodioxin methylene groups) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Temperature control : Maintain reactions at 0–5°C during coupling to reduce epimerization or hydrolysis.
- Catalytic additives : Include DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Q. What structural modifications enhance target enzyme inhibition?
- Pyridine ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂ at position 4) increases α-glucosidase inhibition by stabilizing enzyme-ligand interactions.
- Benzodioxin modifications : Alkyl/aralkyl sulfonamide derivatives (e.g., N-(3-phenylpropyl)-substituted analogs) show improved lipoxygenase inhibition (IC₅₀ = 9.22 µg/mL vs. E. coli) compared to parent compounds .
Q. How do contradictory bioactivity results arise, and how can they be resolved?
- Case study : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide derivatives showed no activity against S. typhi but inhibited E. coli (IC₅₀ = 9.22 µg/mL).
- Resolution :
- Target specificity profiling : Use molecular docking to identify differential binding affinities to bacterial enzyme active sites.
- Membrane permeability assays : Assess compound penetration via logP measurements; hydrophobic analogs may favor Gram-negative bacteria .
Q. What mechanistic insights explain the compound’s enzyme inhibition?
- α-Glucosidase inhibition : Competitive inhibition via hydrogen bonding between the pyridine nitrogen and catalytic residues (e.g., Asp214 in Saccharomyces cerevisiae α-glucosidase).
- Lipoxygenase inhibition : Chelation of the non-heme iron center by the benzodioxin oxygen atoms, disrupting substrate oxidation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
